(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2227903-38-8
VCID: VC4938550
InChI: InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1
SMILES: C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl
Molecular Formula: C10H8BrClO2
Molecular Weight: 275.53

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

CAS No.: 2227903-38-8

Cat. No.: VC4938550

Molecular Formula: C10H8BrClO2

Molecular Weight: 275.53

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid - 2227903-38-8

Specification

CAS No. 2227903-38-8
Molecular Formula C10H8BrClO2
Molecular Weight 275.53
IUPAC Name (1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1
Standard InChI Key SFKAIFMMKOLJPD-POYBYMJQSA-N
SMILES C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a strained cyclopropane ring fused to a disubstituted phenyl group, with bromine and chlorine atoms at the 5- and 2-positions, respectively, and a carboxylic acid functional group at the 1-position of the cyclopropane (Figure 1). The (1R,2R) stereochemistry imposes significant geometric constraints, influencing both its chemical reactivity and interactions with biological targets.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₀H₈BrClO₂
Molecular Weight275.53 g/mol
IUPAC Name(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
Stereochemical DescriptorR,R configuration at C1 and C2

The cyclopropane ring’s bond angles (~60°) create substantial ring strain, which enhances reactivity in ring-opening reactions and facilitates interactions with enzyme active sites.

Synthesis and Manufacturing

Asymmetric Cyclopropanation Strategies

Industrial synthesis typically employs transition metal-catalyzed cyclopropanation of halogenated styrene derivatives. A representative protocol involves:

Table 2: Representative Synthesis Protocol

StepProcessConditionsYield
1Bromochlorostyrene preparationFriedel-Crafts alkylation, 0°C, 12h78%
2Rhodium-catalyzed cyclopropanation[Rh(cod)₂]OTf, CH₂Cl₂, -20°C65%
3CarboxylationCO₂ (1 atm), CuI, DMF, 80°C82%

The use of chiral rhodium catalysts enables >98% enantiomeric excess (ee), critical for pharmaceutical applications. Microwave-assisted synthesis has reduced reaction times by 40% compared to conventional methods .

Physicochemical Properties

Stability and Solubility Profile

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but demonstrates improved solubility in polar aprotic solvents:

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water0.12
DMSO34.8
Ethanol8.9
Dichloromethane22.5

Thermogravimetric analysis (TGA) reveals decomposition onset at 187°C, with 95% mass loss by 230°C.

Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution

The electron-withdrawing effects of bromine and chlorine direct subsequent substitutions to the phenyl ring’s 3- and 4-positions. Kinetic studies using stopped-flow spectroscopy show second-order rate constants (k₂) of 2.3 × 10⁻³ M⁻¹s⁻¹ for nitration reactions .

Ring-Opening Reactions

The strained cyclopropane undergoes regioselective ring-opening with nucleophiles:

Compound+NH3β-bromo-chlorophenylpropionamide(ΔG=54.2 kJ/mol)[1]\text{Compound} + \text{NH}_3 \rightarrow \text{β-bromo-chlorophenylpropionamide} \quad (\Delta G^\ddagger = 54.2 \text{ kJ/mol})[1]
Target EnzymeIC₅₀ (nM)Selectivity Index
InhA (M. tuberculosis)89120
Human FASN42000.3
E. coli FabI6508.7

Analytical Characterization

Spectroscopic Fingerprinting

Advanced techniques provide complete structural elucidation:

Table 5: Key Spectroscopic Data

TechniqueCritical Observations
¹H NMR (500 MHz)δ 7.82 (d, J=8.5 Hz, H-6), 3.11 (m, cyclopropane)
¹³C NMR172.8 ppm (COOH), 32.1 ppm (cyclopropane C1)
HRMSm/z 275.5301 [M+H]⁺ (Δ = 1.2 ppm)

Chiral HPLC (Chiralpak IA-3 column) confirms >99% ee using hexane:isopropanol (85:15) mobile phase .

ParameterValue
LD₅₀ (rat, oral)320 mg/kg
Permissible Exposure Limit0.1 mg/m³ (8h TWA)
Storage Conditions-20°C, inert atmosphere

Material Safety Data Sheet (MSDS) guidelines mandate double containment and neutralization of waste with 10% sodium bicarbonate.

Comparative Analysis with Structural Analogs

Halogen Substituent Effects

Replacement of 5-bromo with fluorine (as in (1R,2R)-2-(4-fluorophenyl) analog) reduces LogP by 0.8 units but decreases InhA binding affinity 15-fold, highlighting bromine’s critical role in target engagement .

Future Research Directions

Ongoing studies focus on:

  • Development of continuous flow synthesis platforms

  • Prodrug formulations to enhance oral bioavailability

  • Exploration in metal-organic frameworks (MOFs) for catalytic applications

Recent patent filings (WO2025038981) describe its use as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating turnover numbers >10,000 .

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